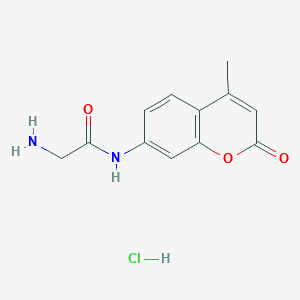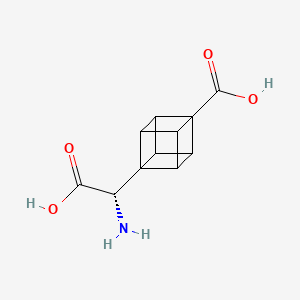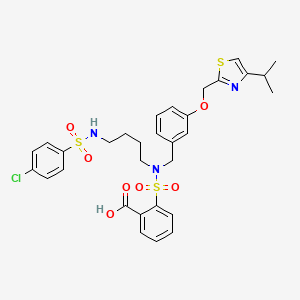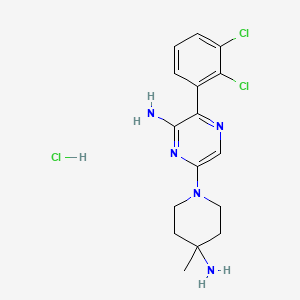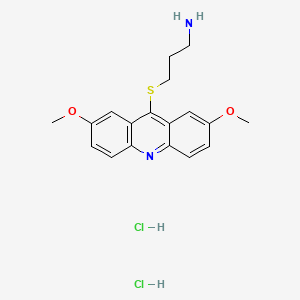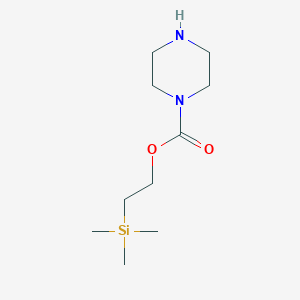
2-(Trimethylsilyl)ethyl piperazine-1-carboxylate
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is a synthetic compound extensively used in medicinal and pharmaceutical research. It is a derivative of piperazine, consisting of a carboxyl group and a trimethylsilyl-ethyl moiety. This compound is known for its attractive physical and chemical properties, making it ideal for various scientific experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is synthesized through a specific reaction involving the addition of trimethylsilylchloride to piperazine-1-carboxylic acid. This reaction is carried out under controlled conditions to ensure the purity of the final product. After the reaction, the compound is purified by recrystallization using hydrous ethanol.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives .
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl piperazine-1-carboxylate has a diverse range of applications in scientific research, including:
Chemistry: Used as an agent in the synthesis of numerous heterocyclic compounds.
Biology: Explored for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in various industrial applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, the compound is known to exert its effects through interactions with cellular components, leading to various biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A widely used compound in medicinal chemistry with various derivatives.
N-Boc piperazine: Another derivative of piperazine used in pharmaceutical research.
2-Substituted chiral piperazines: Compounds with similar structures and applications.
Uniqueness
2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is unique due to its trimethylsilyl-ethyl moiety, which imparts specific chemical properties that make it suitable for various scientific applications. Its solubility in water and methanol, along with its stability under different conditions, distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
2-trimethylsilylethyl piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2Si/c1-15(2,3)9-8-14-10(13)12-6-4-11-5-7-12/h11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIFIHFGDRTGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


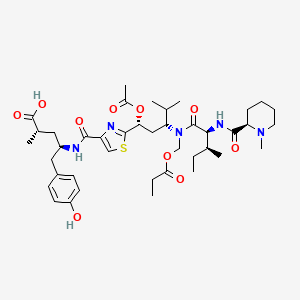
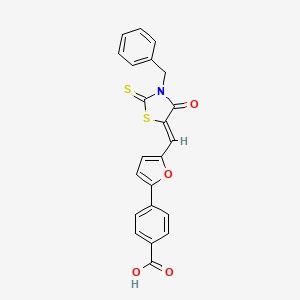
![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)
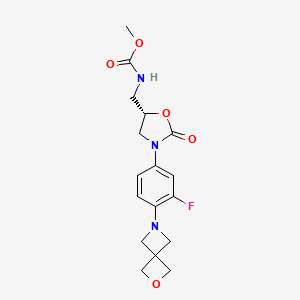
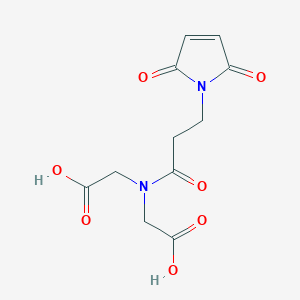
![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3182096.png)
